methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride typically involves the reaction of quinoline derivatives with appropriate alkylating agents. One common method includes the alkylation of quinoline with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reaction time, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It has been shown to interfere with cell signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to apoptosis and inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl[(quinolin-2-yl)methyl]amine dihydrochloride: Another quinoline derivative with similar biological activities.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, including anticancer and antimicrobial properties.
Uniqueness
Methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for diverse scientific research applications .
Properties
IUPAC Name |
N-methyl-2-quinolin-4-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2ClH/c1-13-8-6-10-7-9-14-12-5-3-2-4-11(10)12;;/h2-5,7,9,13H,6,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKBXBUXOGMKPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=NC2=CC=CC=C12.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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